molecular formula C18H19BrN2O5 B8540140 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

Cat. No.: B8540140
M. Wt: 423.3 g/mol
InChI Key: HDPKRZLOVLKJHY-UHFFFAOYSA-N
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Description

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Morpholine-4-carbonylation: The attachment of a morpholine-4-carbonyl group at the 6th position.

    Morpholino substitution: The substitution of a hydrogen atom at the 2nd position with a morpholino group.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromenone ring.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8th position.

Scientific Research Applications

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one: Lacks the bromine atom at the 8th position.

    8-bromo-2-morpholino-4H-chromen-4-one: Lacks the morpholine-4-carbonyl group at the 6th position.

    8-bromo-6-(morpholine-4-carbonyl)-4H-chromen-4-one: Lacks the morpholino group at the 2nd position.

Uniqueness

The presence of both the bromine atom at the 8th position and the morpholine-4-carbonyl and morpholino groups at the 6th and 2nd positions, respectively, makes 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C18H19BrN2O5/c19-14-10-12(18(23)21-3-7-25-8-4-21)9-13-15(22)11-16(26-17(13)14)20-1-5-24-6-2-20/h9-11H,1-8H2

InChI Key

HDPKRZLOVLKJHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

KOH (0.419 L, 4889 mmol) was added portionwise to methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (900 g, 2444 mmol) in water (5 L) at 20° C. over a period of 1 hour. The resulting suspension was stirred at 20° C. for 4 hours until saponification was complete. The reaction was filtered to remove insoluble particles and transferred into a vessel containing water (2 L) (vessel 1). Morpholine (0.639 L, 7333 mmol) was added and agitation continued. 2-chloro-4,6-dimethoxy-1,3,5-triazine (1931 g, 11000 mmol) and water (8 L) was charged to vessel 2 and the temperature adjusted to approximately 7° C., 4-methylmorpholine (134 mL, 1222 mmol) was charged at a rate to maintain the contents at 10° C. and the contents agitated for 4 hours. The contents of vessel 2 was transferred to vessel 1 and agitated at room temperature overnight. DCM (5 L) was then added and the mixture transferred to a 30 litre separator, extracted with a further portion of DCM and the organic extracts combined, dried (Na2SO4) and evaporated to dryness. The solid was stirred in ethyl acetate and filtered to give 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (520 g, 50.3%) as a slightly grey solid. Mass Spectrum: m/z [M+H]+=425.
Name
Quantity
0.419 L
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
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0.639 L
Type
reactant
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1931 g
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
solvent
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134 mL
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reactant
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Quantity
5 L
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

N-propylphosphonic acid anhydride, cyclic trimer (50 wt % solution in EtAc) (8.57 ml, 14.68 mmol) was added at room temperature in one portion to a stirred solution of 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (2 g, 5.65 mmol), DIPEA (4.9 mL, 28.2 mmol) and morpholine (0.543 mL, 6.2 mmol) in DCM (14 mL). The mixture was stirred at room temperature for 1 h then water (1 mL) was then added. The reaction mixture was stirred for 15 mins and extracted with DCM. The combined organic layers were washed with water; the organic layer was washed with brine, dried over magnesium sulfate and concentrated to afford 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (1.90 g, 79%) as a beige solid. Mass Spectrum: m/z [M+H]+=423.
[Compound]
Name
N-propylphosphonic acid anhydride
Quantity
0 (± 1) mol
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reactant
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2 g
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reactant
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Quantity
4.9 mL
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reactant
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0.543 mL
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reactant
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Quantity
14 mL
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solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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